Lower pKa Enables Milder Coupling Conditions vs. Phenylboronic Acid
The predicted pKa of (5-methylisoxazol-4-yl)boronic acid is 6.38±0.58, approximately 2.4 units lower than phenylboronic acid (pKa ≈ 8.83). This difference shifts the boron–hydroxide equilibrium, accelerating transmetalation at lower pH. In Suzuki–Miyaura couplings, this translates to effective C–C bond formation under milder basic conditions (e.g., Na₂CO₃/EtOH-H₂O at reflux), reducing decomposition of base-sensitive substrates such as sulfonamides. The lower pKa is attributable to the electron-withdrawing isoxazole ring, a property shared by the class but modulated by the 5-methyl group through steric protection against protodeboronation [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 6.38±0.58 (predicted) |
| Comparator Or Baseline | Phenylboronic acid pKa ≈ 8.83 (literature) |
| Quantified Difference | ΔpKa ≈ 2.45 (more acidic) |
| Conditions | Aqueous solution, predicted by ACD/Labs method (ChemicalBook); phenylboronic acid pKa from Hall DG, Boronic Acids, 2nd ed., Wiley-VCH, 2011 |
Why This Matters
Lower pKa widens the operational pH window, enabling effective coupling with acid-sensitive functional groups and reducing competing protodeboronation, a known limitation of less acidic isoxazole boronic acids.
- [1] Hall DG. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. 2nd ed. Wiley-VCH; 2011. (Phenylboronic acid pKa ≈ 8.83). View Source
